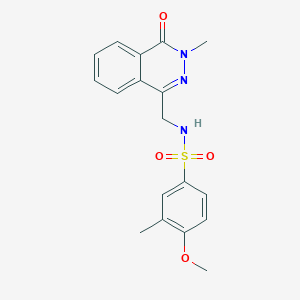

4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of the compound would be studied. This could involve processes like alkylation, nitration, reduction, cyclization, chlorination, and amination .Molecular Structure Analysis

Techniques like X-ray diffraction, NMR, and IR spectroscopy could be used to analyze the molecular structure .Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. The research highlighted the compound's promising photophysical and photochemical properties, making it an effective Type II photosensitizer for cancer treatment via photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties underscore its potential in treating cancer with minimal side effects compared to conventional methods (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Gul et al. (2016) reported on the synthesis of new benzenesulfonamides with significant carbonic anhydrase inhibitory activity. Carbonic anhydrases are enzymes involved in various physiological processes, and their inhibitors can be used to treat a range of conditions such as glaucoma, epilepsy, and altitude sickness. The study's findings suggest these compounds have the potential to develop into effective therapeutic agents (Gul et al., 2016).

Development of New Materials for Nonlinear Optics

The preparation and crystal structure analysis of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts by Anwar et al. (2000) demonstrated their potential for second-order nonlinear optics. The study indicated that the molecular structures and hyperpolarizability of these compounds could contribute to the development of materials with applications in optical data storage and processing, highlighting the versatility of benzenesulfonamide derivatives in material science (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Safety and Hazards

Mechanism of Action

Target of Action

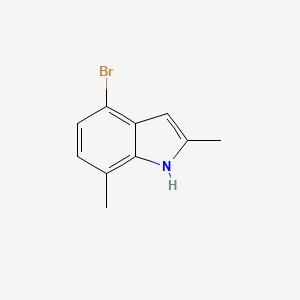

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which share structural similarities with the given compound, are known to interact with their targets in a way that leads to a variety of biological activities . These interactions often result in changes at the molecular level that can have significant effects on the biological system as a whole .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity and the system in which the compound is acting .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound at the molecular and cellular level are diverse and potentially significant.

properties

IUPAC Name |

4-methoxy-3-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-12-10-13(8-9-17(12)25-3)26(23,24)19-11-16-14-6-4-5-7-15(14)18(22)21(2)20-16/h4-10,19H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQKPMBXJPUDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2932137.png)

![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932138.png)

![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)

![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2932143.png)

![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride](/img/structure/B2932152.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2932153.png)